molecular formula C4H10Cl3O2Si2 B14368438 CID 78060622

CID 78060622

Cat. No.: B14368438
M. Wt: 252.65 g/mol
InChI Key: SSMQPRQDPAZMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-methoxyethyl)aminosulfur trifluoride can be synthesized through the reaction of sulfur tetrafluoride with bis(2-methoxyethyl)amine under controlled conditions. The reaction typically requires anhydrous conditions and is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of bis(2-methoxyethyl)aminosulfur trifluoride involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities, ensuring the compound’s suitability for various applications in organic synthesis .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methoxyethyl)aminosulfur trifluoride is primarily used in deoxofluorination reactions. It effectively converts alcohols, aldehydes, and carboxylic acids into their corresponding fluorinated derivatives. This reagent is also employed in the fluorination of thiocarbonyl compounds, including thioketones, thioesters, and thioamides .

Common Reagents and Conditions: The reactions involving bis(2-methoxyethyl)aminosulfur trifluoride typically require anhydrous conditions and are conducted at low to moderate temperatures. Common reagents used in these reactions include alcohols, aldehydes, and carboxylic acids .

Major Products Formed: The major products formed from reactions with bis(2-methoxyethyl)aminosulfur trifluoride are fluorinated compounds, such as alkyl fluorides, gem-difluorides, and trifluoromethyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Bis(2-methoxyethyl)aminosulfur trifluoride has a wide range of applications in scientific research. In chemistry, it is used to synthesize fluorinated compounds, which are important in the development of pharmaceuticals and agrochemicals. In biology, fluorinated compounds are used as probes and tracers in various biochemical assays. In medicine, these compounds are used in the development of diagnostic agents and therapeutic drugs. In industry, bis(2-methoxyethyl)aminosulfur trifluoride is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of bis(2-methoxyethyl)aminosulfur trifluoride involves the activation of the sulfur-fluorine bond, which facilitates the transfer of fluorine atoms to the target molecules. This process is highly efficient and selective, allowing for the precise introduction of fluorine atoms into various organic compounds .

Comparison with Similar Compounds

Bis(2-methoxyethyl)aminosulfur trifluoride is unique in its enhanced thermal stability and effectiveness compared to other deoxofluorination reagents, such as dialkylaminosulfur trifluoride. This stability reduces the risk of decomposition during reactions, making it a preferred choice for complex chemical transformations .

Similar Compounds:
  • Dialkylaminosulfur trifluoride
  • Diethylaminosulfur trifluoride
  • Dimethylaminosulfur trifluoride

These compounds share similar functionalities but differ in their stability and reactivity, with bis(2-methoxyethyl)aminosulfur trifluoride offering superior performance in many applications .

Properties

Molecular Formula

C4H10Cl3O2Si2

Molecular Weight

252.65 g/mol

InChI

InChI=1S/C4H10Cl3O2Si2/c1-3-8-11(6,7)9-10(5)4-2/h3-4H2,1-2H3

InChI Key

SSMQPRQDPAZMLD-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](O[Si](CC)Cl)(Cl)Cl

Origin of Product

United States

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